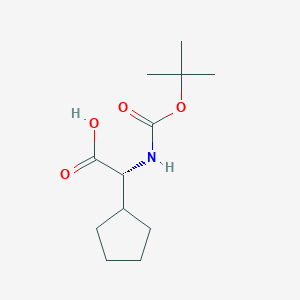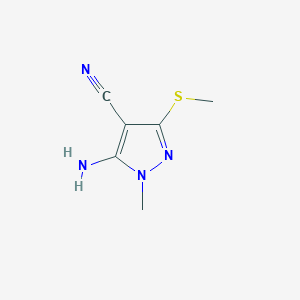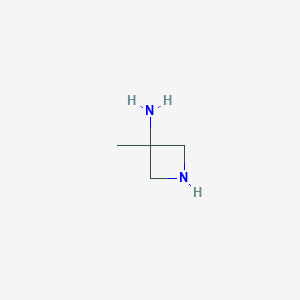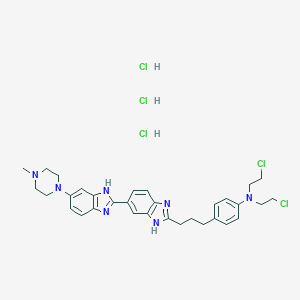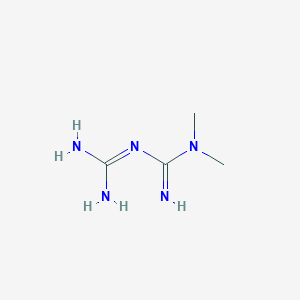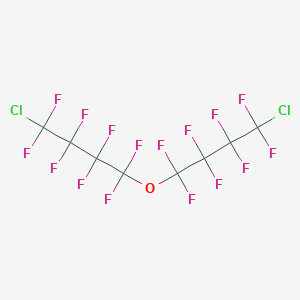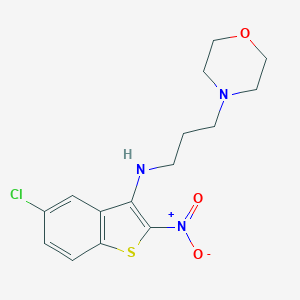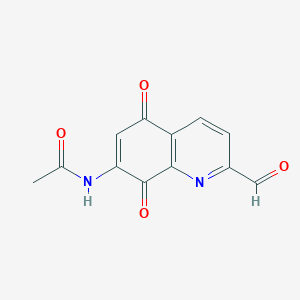
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide, also known as FDQA, is a synthetic compound that has been gaining attention in the field of medicinal chemistry. It is a derivative of the natural product quinoline, which has been shown to have various biological activities, including antimicrobial, antimalarial, and anticancer properties. FDQA has been synthesized through a variety of methods and has been studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide is not fully understood, but it is thought to involve interactions with cellular targets, such as DNA and enzymes. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can bind to DNA and inhibit its synthesis, leading to cell death. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to activate caspase enzymes, which play a role in apoptosis.
生化学的および生理学的効果
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of DNA synthesis, activation of caspase enzymes, and induction of apoptosis. It has also been shown to have antimicrobial and antimalarial activity. However, further studies are needed to fully understand the effects of N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide on cellular processes and its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This can be beneficial for studying the compound's biological activity and mechanism of action. However, one limitation is the lack of information on its toxicity and potential side effects, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Further studies are also needed to fully understand its mechanism of action and potential targets. Additionally, studies on its toxicity and potential side effects are needed to evaluate its safety for use in humans.
合成法
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can be synthesized through a multi-step process, starting with the reaction of 2,4-pentanedione with aniline to form the intermediate 2,4-diphenyl-3-penten-2-one. This intermediate is then reacted with 2-nitrobenzaldehyde to form the nitro-olefin, which is subsequently reduced to the corresponding amine using sodium borohydride. The amine is then acetylated using acetic anhydride to form N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide.
科学的研究の応用
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has been studied for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells through various mechanisms, including inhibition of DNA synthesis and activation of caspase enzymes. N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide has also been shown to have antimicrobial activity against various bacterial and fungal strains, as well as antimalarial activity against Plasmodium falciparum.
特性
CAS番号 |
151418-47-2 |
|---|---|
製品名 |
N-(2-formyl-5,8-dioxo-5,8-dihydroquinolin-7-yl)acetamide |
分子式 |
C12H8N2O4 |
分子量 |
244.2 g/mol |
IUPAC名 |
N-(2-formyl-5,8-dioxoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H8N2O4/c1-6(16)13-9-4-10(17)8-3-2-7(5-15)14-11(8)12(9)18/h2-5H,1H3,(H,13,16) |
InChIキー |
WPDTVUVXWYWPKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
正規SMILES |
CC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C=O |
同義語 |
N-(2-FORMYL-5,8-DIOXO-5,8-DIHYDROQUINOLIN-7-YL)ACETAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid,[1-(hydroxymethyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [R-(R*,R*)]-(9CI)](/img/structure/B114557.png)
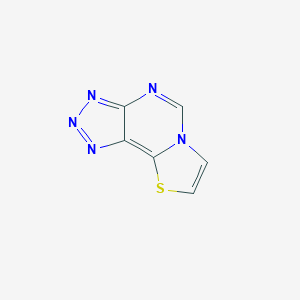
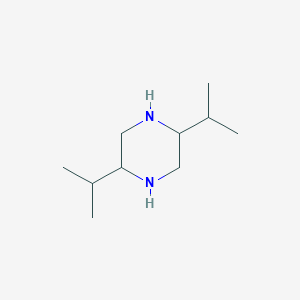
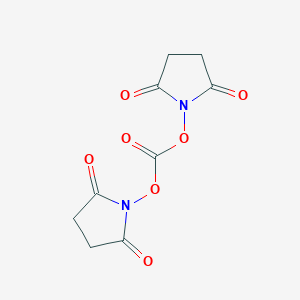
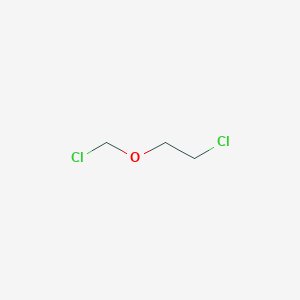
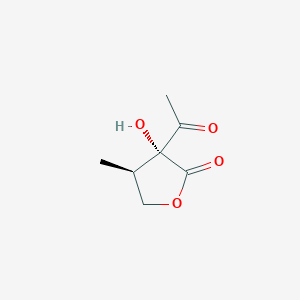
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)
